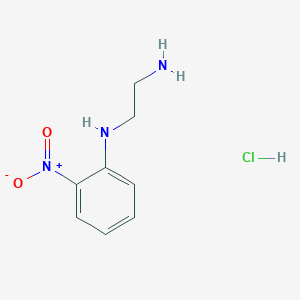

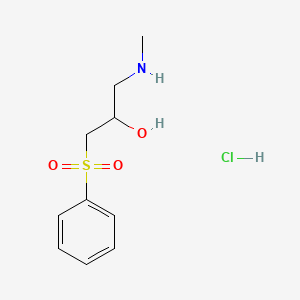

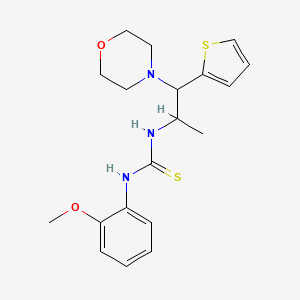

![molecular formula C20H24N2O B2795358 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole CAS No. 2137838-28-7](/img/structure/B2795358.png)

3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole” has a CAS Number of 2137838-28-7 . It has a molecular weight of 308.42 and its IUPAC name is 4-benzyl-3-(indolin-3-ylmethyl)morpholine . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for the compound is 1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 308.42 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Indole Synthesis and Classification

Indoles, including the compound , are a significant class of molecules in organic chemistry due to their presence in numerous natural products and pharmaceutical compounds. The synthesis and classification of indoles have been a long-standing interest in organic synthesis, with developments spanning over a century. Methods for indole synthesis are diverse, reflecting the compound's broad applicability in medicinal chemistry and drug discovery. These methods are categorized based on the type of bond formation involved in constructing the indole ring system, highlighting the compound's versatility in synthesis strategies (Taber & Tirunahari, 2011).

Pharmacokinetics and Roles in Hepatic Protection

Indole derivatives, including those structurally related to the mentioned compound, have shown significant biological activities, particularly in hepatic protection. Indoles, through their pleiotropic effects, contribute to the protection against various liver diseases, including viral hepatitis and hepatic cirrhosis. Their mechanisms include modulation of enzyme activities relevant to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances, demonstrating the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).

Anticancer Properties

Indole derivatives have been investigated for their anticancer properties, demonstrating potential effects against various cancer types. The structural motif of indole is central to numerous bioactive compounds, serving as a scaffold for drug development. These compounds act on diverse targets within cancer cells, indicating the broad therapeutic implications of indole derivatives in cancer treatment (Song et al., 2020).

Interaction with Gut Microbiota and Implications for Disease

Indole and its derivatives, produced by gut microbiota, play a crucial role in maintaining intestinal homeostasis and influencing liver metabolism and immune response. These compounds, through their interaction with the host and microbiome, have shown promising therapeutic prospects in managing intestinal and liver diseases. The research highlights the importance of diet and intestinal bacteria in modulating the levels of indole derivatives, which in turn affect disease pathophysiology and treatment strategies (Li et al., 2021).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathway and the context within which the compound is acting.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound would have a variety of potential effects at the molecular and cellular level.

Propriétés

IUPAC Name |

4-benzyl-3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGILJOHZZUHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CC3CNC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2795284.png)

![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)